(R)-FL118

Antitumor Efficacy Xenograft Models Colorectal Cancer

(R)-FL118 (CAS 104155-89-7) is the R-enantiomer of the camptothecin analogue FL118, a preclinical candidate that uniquely and selectively inhibits multiple anti-apoptotic proteins — survivin, Mcl-1, XIAP, and cIAP2 — in a p53 status-independent manner with 10–100× greater potency than topotecan. Unlike irinotecan/SN-38 and topotecan, FL118 is a poor substrate for ABCG2 and P-gp efflux pumps, enabling it to bypass key resistance mechanisms and effectively eliminate irinotecan- and topotecan-resistant tumors. It retains activity in Top1-negative models, making it mechanistically non-substitutable with other CPTs. Ideal for in vivo resistance studies, PDX models, oral bioavailability optimization, and combination therapy research. Verify enantiomeric purity before use. For research use only; not for human or veterinary use.

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
CAS No. 104155-89-7
Cat. No. B025124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-FL118
CAS104155-89-7
Synonyms10,11-methylenedioxy-20-camptothecin
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
InChIInChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
InChIKeyRPFYDENHBPRCTN-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Baseline Characterization of (R)-FL118 (CAS 104155-89-7)


(R)-FL118 (CAS 104155-89-7) is a stereoisomer of the novel camptothecin (CPT) analogue FL118, also known as 10,11-Methylenedioxy-20(S)-camptothecin [1]. Structurally, it is a CPT derivative that exhibits potent and broad-spectrum antitumor activity [2]. Unlike the clinically approved CPT analogues irinotecan and topotecan, FL118 functions through a distinct mechanism of action (MOA) primarily by selectively inhibiting the expression of multiple key cancer survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a manner largely independent of p53 status [2]. This compound is a preclinical candidate demonstrating significant efficacy against various human tumor models, warranting its evaluation for research and development [3].

Why (R)-FL118 Cannot Be Simply Substituted with Other Camptothecin Analogs


Substituting (R)-FL118 with another camptothecin (CPT) analogue, such as irinotecan or topotecan, is not scientifically valid due to its fundamentally distinct mechanism of action (MOA). While most CPT analogues, including SN-38 (the active metabolite of irinotecan) and topotecan, act primarily as Topoisomerase I (Top1) inhibitors [1], FL118's exceptional potency is attributed to its ability to selectively inhibit multiple anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2) [2]. Critically, FL118's efficacy is not reliant on Top1 inhibition, as it demonstrates potent activity even in Top1-negative tumors [1]. Furthermore, unlike its FDA-approved counterparts, FL118 is a poor substrate for the key drug efflux pumps ABCG2 and P-gp, enabling it to bypass major resistance mechanisms that limit the utility of irinotecan and topotecan [3]. These unique properties mean that FL118 cannot be considered a functional substitute for other CPTs and vice versa, as detailed by the quantitative evidence below.

Quantitative Evidence Guide: Head-to-Head Differentiation of (R)-FL118 from Key Comparators


Superior Antitumor Efficacy in Xenograft Models Over Irinotecan and Topotecan

In head-to-head comparisons, FL118 exhibits superior antitumor efficacy over irinotecan and topotecan in human tumor xenograft models. A key study demonstrated that FL118 extends the time to tumor progression by more than 50% compared to irinotecan in both colon and lung cancer models [1]. Furthermore, a separate study confirmed that FL118 is ≥25-fold more effective than topotecan at inhibiting cancer cell growth and colony formation [2]. This enhanced in vivo performance provides a clear quantitative advantage for selecting FL118 in efficacy studies.

Antitumor Efficacy Xenograft Models Colorectal Cancer

FL118 Bypasses ABCG2-Mediated Drug Resistance Unlike SN-38 and Topotecan

A major limitation of many cancer therapies is acquired resistance through drug efflux pumps like ABCG2. Studies demonstrate that while SN-38 and topotecan are substrates for ABCG2, rendering them ineffective in cells overexpressing this pump, FL118 is a poor substrate [1]. Pharmacological inhibition or genetic knockdown of ABCG2 significantly sensitizes cells to SN-38 but has no effect on the efficacy of FL118, confirming FL118 can bypass this key resistance mechanism [1]. This property allows FL118 to maintain potent activity where other CPT analogues fail.

Drug Resistance ABCG2 Drug Efflux

10-100 Fold Greater Potency in Inhibiting Key Cancer Survival Proteins than Topotecan

FL118's mechanism of action involves the selective inhibition of anti-apoptotic proteins. A direct comparison revealed that while topotecan can also inhibit the expression of survivin, Mcl-1, XIAP, and cIAP2, its effectiveness is substantially lower [1]. Quantitatively, topotecan is approximately 10 to 100 times weaker than FL118 in downregulating these target proteins [1]. This stark difference in potency for on-target effects explains the superior antitumor activity observed with FL118 and highlights a key area of mechanistic differentiation from other CPT analogues.

Survivin Inhibition Mcl-1 Inhibition Protein Expression

FL118's Antitumor Activity is Independent of Top1 Expression, Unlike Other CPTs

While sensitivity to CPT analogues like irinotecan and topotecan is positively correlated with cellular Top1 expression levels, FL118's efficacy is not [1]. Studies show that FL118 can exhibit high antitumor efficacy in Top1-negative tumors, and conversely, tumors with high Top1 expression can be resistant to FL118 [1]. This finding provides strong evidence that Top1 inhibition is not the primary driver of FL118's antitumor activity, distinguishing it mechanistically from other CPTs. The absence of a requirement for Top1 expression is a unique characteristic that sets FL118 apart.

Topoisomerase I Mechanism of Action Biomarker

Key Application Scenarios for (R)-FL118 in Preclinical and Industrial Research


Overcoming Irinotecan and Topotecan Resistance in Xenograft and PDX Models

Given its demonstrated ability to effectively obliterate tumors that have acquired resistance to irinotecan and topotecan, (R)-FL118 is an ideal agent for in vivo studies focusing on treatment-refractory cancers [1]. Its property as a poor substrate for ABCG2 and P-gp efflux pumps, which are common mediators of CPT resistance, makes it uniquely suited for evaluating efficacy in patient-derived xenograft (PDX) models that mimic clinical drug resistance [1]. This application directly leverages the evidence that FL118 extends time to progression in resistant models where comparators like irinotecan and SN-38 fail [2].

Targeting Top1-Independent or Survivin/Mcl-1-Driven Cancers

Researchers investigating cancers where Top1 inhibitors are ineffective due to low Top1 expression or where survival is driven by high levels of survivin, Mcl-1, XIAP, or cIAP2 should prioritize (R)-FL118 [1][2]. Its unique mechanism, which potently inhibits these survival proteins (10-100 fold more effectively than topotecan) independent of Top1 status, makes it a powerful probe to study these pathways and a more relevant therapeutic candidate for these specific tumor biologies [2][3]. The evidence showing FL118's activity in Top1-negative models supports its use in this niche [1].

Research on Orally Bioavailable and Formulation-Enhanced CPT Analogues

Industrial and academic groups developing next-generation, orally bioavailable camptothecin analogues should consider (R)-FL118 as a lead compound or benchmark [1]. FL118 has shown promising oral activity and its poor substrate nature for ABCG2, a major barrier to oral bioavailability of other CPTs, supports its further development in this area [2]. Research into formulation strategies, such as intravenous-compatible formulations that improve its therapeutic index 3-7 fold, further broadens its applicability and commercial potential [3].

Combination Therapy Studies to Prevent or Reverse Drug Resistance

Given its unique ability to bypass ABCG2- and P-gp-mediated resistance, (R)-FL118 is a strong candidate for combination therapy studies designed to prevent or reverse drug resistance [1]. Its distinct mechanism of action, which is independent of Top1 and targets multiple survival proteins, may also provide a synergistic effect when combined with traditional chemotherapeutics or targeted agents, providing a basis for novel therapeutic strategies [2]. This application is directly supported by data showing FL118's insensitivity to efflux pump inhibitors that sensitize SN-38 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-FL118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.